![molecular formula C15H13Cl4N B14673651 4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline CAS No. 38766-76-6](/img/structure/B14673651.png)
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is an organic compound characterized by its complex structure, which includes a methyl group, a trichloromethyl group, and a chlorophenyl group attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline typically involves multiple steps. One common method includes the reaction of 4-chloroacetophenone with trichloromethyl aniline under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the existing ones.
Reduction: This reaction can remove certain groups or reduce the compound to a simpler form.
Substitution: This reaction can replace one group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler aniline derivatives .
Scientific Research Applications
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline
- 4-methyl-N-[2,2,2-trichloro-1-(3-p-tolyl-thiourea)ethyl]benzamide
- 4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyanilino)carbothioyl]aminoethylbenzamide
Uniqueness
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
38766-76-6 |
|---|---|
Molecular Formula |
C15H13Cl4N |
Molecular Weight |
349.1 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline |
InChI |
InChI=1S/C15H13Cl4N/c1-10-2-8-13(9-3-10)20-14(15(17,18)19)11-4-6-12(16)7-5-11/h2-9,14,20H,1H3 |
InChI Key |
DOVHZKIWYVFOOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


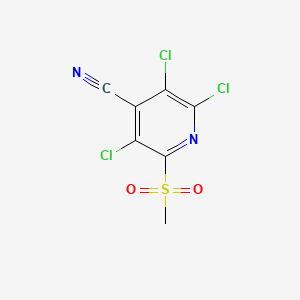

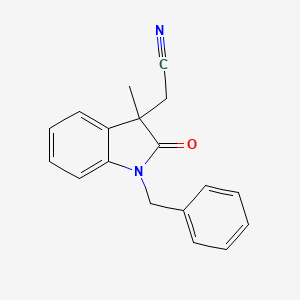

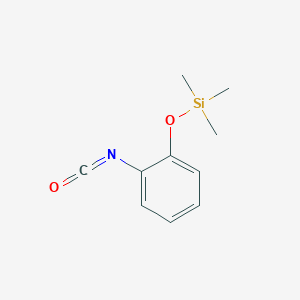
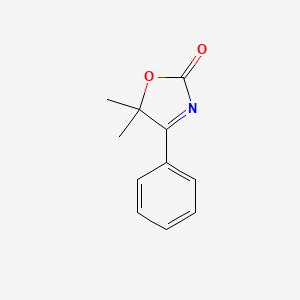

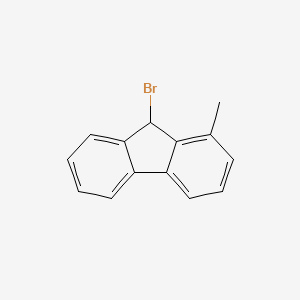
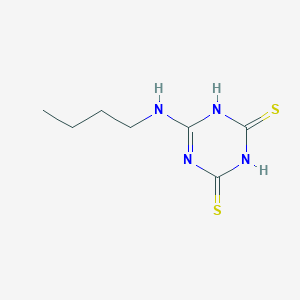


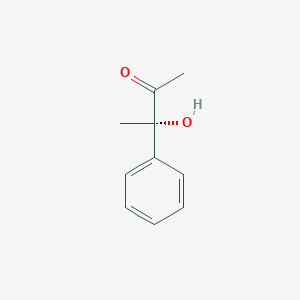

propanedioate](/img/structure/B14673634.png)
